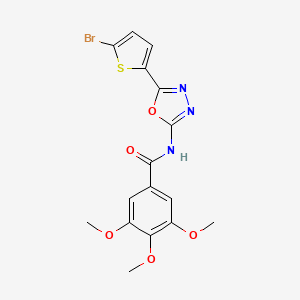

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests that it may possess a range of biological activities, which could be attributed to the presence of the 1,3,4-oxadiazole core and the substituted benzamide moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the formation of the oxadiazole ring through a cyclization reaction. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of an acid precursor, followed by treatment with hydrazine hydrate and subsequent ring closure with carbon disulfide and potassium hydroxide . Although the exact synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is not detailed in the provided papers, it is likely to follow a similar pathway involving key steps such as amidation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of substituents on the oxadiazole ring, such as a bromothiophene group, can significantly influence the compound's electronic properties and reactivity. X-ray crystallography is often used to confirm the structure of such compounds, as seen in the unexpected formation of a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole derivative .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can involve various transformations, including ortho-C–H amidation and cyclization, as demonstrated in the synthesis of 2-aryl quinazolin-4(3H)-one derivatives . These reactions are often catalyzed by transition metals, such as rhodium, which can facilitate the regioselective formation of bonds. The bromothiophene and trimethoxybenzamide substituents in the compound of interest may also participate in further chemical reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide would be influenced by its molecular structure. The presence of electronegative atoms like nitrogen and oxygen in the oxadiazole ring, along with the electron-withdrawing bromine atom and electron-donating methoxy groups, would affect the compound's polarity, solubility, and overall reactivity. Spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to elucidate these properties, as seen in the confirmation of substitutions on the oxadiazole core .

Scientific Research Applications

Anticancer Activities

Compounds with structural similarities to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide have been synthesized and evaluated for their anticancer potential. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds were found to exhibit higher anticancer activities than the reference drug etoposide in some cases, showcasing the therapeutic potential of such structures in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Activities

Research on derivatives of 1,3,4-oxadiazole and thiophene has revealed moderate to good antimicrobial and antifungal activities. Specific compounds synthesized from 5-bromothiophene-2-carbohydrazide and different benzoic acid derivatives showed promising results against a variety of microbial and fungal strains, indicating potential for the development of new antimicrobial agents (Makwana & Naliapara, 2014).

Antioxidant Properties

Compounds featuring the 1,3,4-oxadiazole moiety have also been studied for their antioxidant properties. Specific derivatives were evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and demonstrated significant free-radical scavenging abilities. These findings suggest a potential application in conditions where oxidative stress plays a role, further underscoring the versatility of compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide (Shakir, Ariffin, & Abdulla, 2014).

Corrosion Inhibition

The structural motif of 1,3,4-oxadiazole derivatives has been explored for applications beyond biomedical research, such as corrosion inhibition. A study on a similar compound, 5-((2-ethyl-1Hbenzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol (EBIMOT), revealed its high efficacy in inhibiting mild steel corrosion in hydrochloric acid. This suggests that compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide could serve as effective corrosion inhibitors, contributing to the preservation of metal surfaces in industrial applications (Ammal, Prajila, & Joseph, 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

The presence of the 1,3,4-oxadiazole ring and the 5-bromothiophen-2-yl group in its structure suggests that it might interact with its targets through a combination of hydrogen bonding, aromatic stacking, and halogen interactions .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Compounds containing 1,3,4-oxadiazole rings have been found to exhibit a wide range of biological activities, suggesting that this compound could potentially interact with multiple biochemical pathways .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by light and temperature, as suggested by its recommended storage conditions .

properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O5S/c1-22-9-6-8(7-10(23-2)13(9)24-3)14(21)18-16-20-19-15(25-16)11-4-5-12(17)26-11/h4-7H,1-3H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGJWDOLSNABHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)